7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-[4-(3-Bicyclo[221]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound that features a unique combination of bicyclic and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available starting materials. One common approach involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The quinoline moiety is known to interact with DNA and proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and have similar chemical properties.
Quinoline derivatives: Compounds with the quinoline core structure, which are known for their biological activity.
Uniqueness
What sets 7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid apart is the combination of both bicyclic and quinoline structures in a single molecule. This unique arrangement allows for diverse chemical reactivity and potential biological applications .
Properties
Molecular Formula |
C27H33FN4O4S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
7-[4-(2-bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H33FN4O4S/c1-14-12-30(7-8-31(14)27(37)29-21-10-15-3-4-16(21)9-15)23-20(28)11-18-22(25(23)36-2)32(17-5-6-17)13-19(24(18)33)26(34)35/h11,13-17,21H,3-10,12H2,1-2H3,(H,29,37)(H,34,35) |
InChI Key |
MYZZWCWRCHQXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=S)NC2CC3CCC2C3)C4=C(C=C5C(=C4OC)N(C=C(C5=O)C(=O)O)C6CC6)F |
Origin of Product |
United States |
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